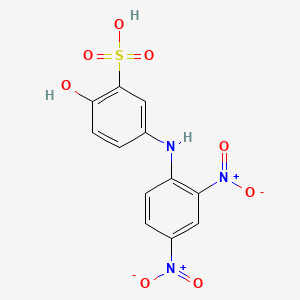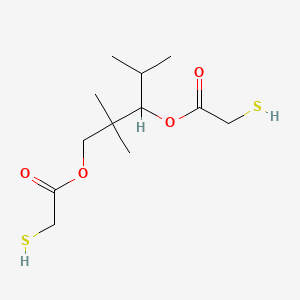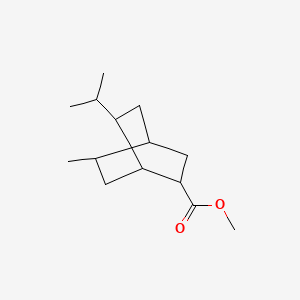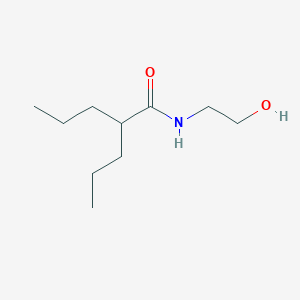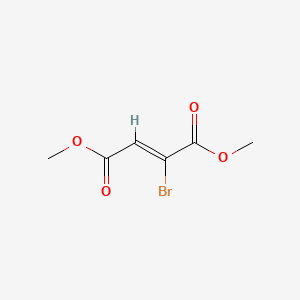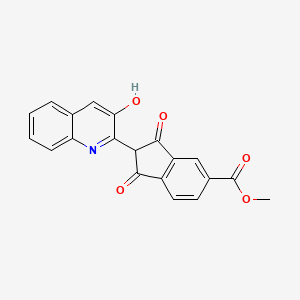
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid is a complex organic compound with a unique structure that includes an azo group, a naphthoic acid moiety, and a chloroethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid typically involves multiple steps. One common method starts with the preparation of the azo compound through a diazotization reaction, followed by coupling with a naphthol derivative. The chloroethoxycarbonyl group is then introduced via an esterification reaction using 2-chloroethanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The chloroethoxycarbonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce aromatic amines .
Aplicaciones Científicas De Investigación
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biological stain or dye due to its azo group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the chloroethoxycarbonyl group can undergo hydrolysis to release active intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Chloroethoxy)carbonyl)benzoic acid: Shares the chloroethoxycarbonyl group but lacks the azo and naphthoic acid moieties.
3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde: Contains the chloroethoxy group but has a different core structure.
Uniqueness
4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the azo and naphthoic acid moieties makes it particularly versatile in various scientific and industrial contexts.
Propiedades
Número CAS |
83488-01-1 |
|---|---|
Fórmula molecular |
C21H17ClN2O5 |
Peso molecular |
412.8 g/mol |
Nombre IUPAC |
4-[[5-(2-chloroethoxycarbonyl)-2-methylphenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C21H17ClN2O5/c1-12-6-7-14(21(28)29-9-8-22)11-17(12)23-24-18-15-5-3-2-4-13(15)10-16(19(18)25)20(26)27/h2-7,10-11,25H,8-9H2,1H3,(H,26,27) |
Clave InChI |
CQUZBRWOZHEVIF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OCCCl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





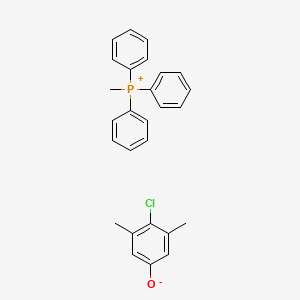

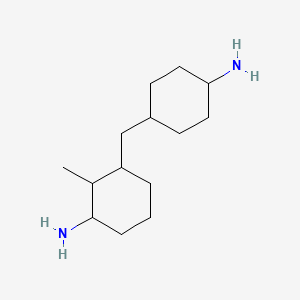
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)

